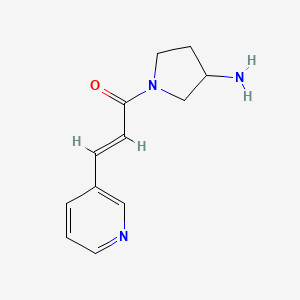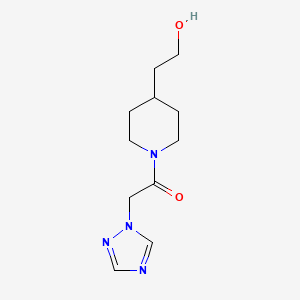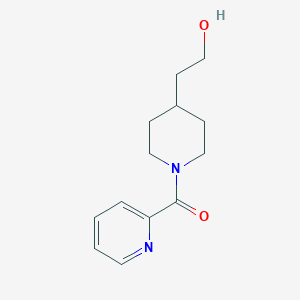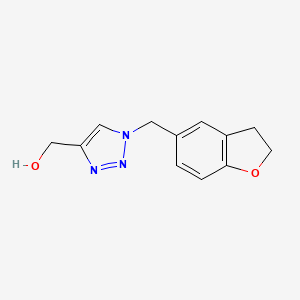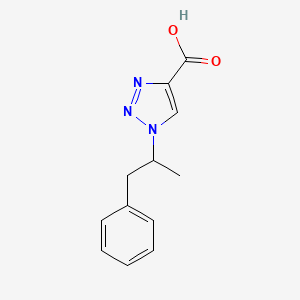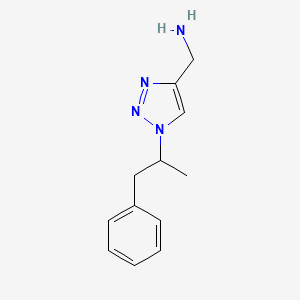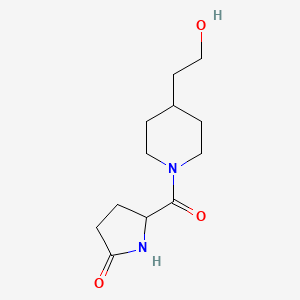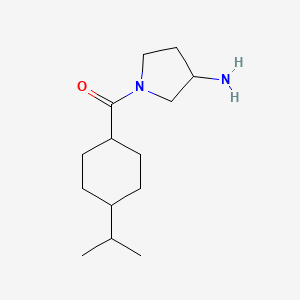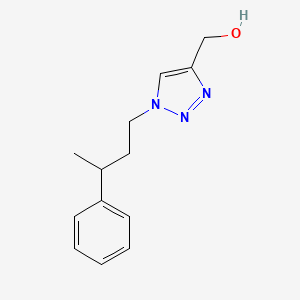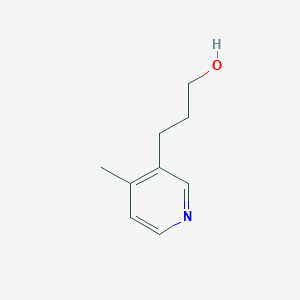
3-(4-Methylpyridin-3-yl)propan-1-ol
Descripción general
Descripción
3-(4-Methylpyridin-3-yl)propan-1-ol, also known as MPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPP is a chiral molecule that has a pyridine ring and a hydroxyl group attached to a propanol chain.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpyridin-3-yl)propan-1-ol is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 3-(4-Methylpyridin-3-yl)propan-1-ol has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
3-(4-Methylpyridin-3-yl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(4-Methylpyridin-3-yl)propan-1-ol has been shown to improve cognitive function and memory. It has also been shown to increase dopamine levels in the brain, which can improve motor function. 3-(4-Methylpyridin-3-yl)propan-1-ol has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Methylpyridin-3-yl)propan-1-ol in lab experiments is its high purity and stability. This makes it easier to control the concentration and dosage of 3-(4-Methylpyridin-3-yl)propan-1-ol in experiments. However, one limitation of using 3-(4-Methylpyridin-3-yl)propan-1-ol is its potential toxicity. 3-(4-Methylpyridin-3-yl)propan-1-ol has been shown to be toxic at high doses, and caution should be taken when handling and using 3-(4-Methylpyridin-3-yl)propan-1-ol in experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-Methylpyridin-3-yl)propan-1-ol. One area of research is in the development of new drugs based on the structure of 3-(4-Methylpyridin-3-yl)propan-1-ol. Researchers are also studying the potential use of 3-(4-Methylpyridin-3-yl)propan-1-ol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 3-(4-Methylpyridin-3-yl)propan-1-ol and its effects on the body.
Aplicaciones Científicas De Investigación
3-(4-Methylpyridin-3-yl)propan-1-ol has been the subject of scientific research due to its potential applications in various fields. One of the major areas of research is in the development of new drugs. 3-(4-Methylpyridin-3-yl)propan-1-ol has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the development of new antibiotics.
Propiedades
IUPAC Name |
3-(4-methylpyridin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-5-10-7-9(8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSXRNLILMQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpyridin-3-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



